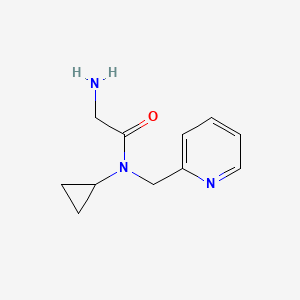

2-Amino-N-cyclopropyl-N-pyridin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13417670

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O |

|---|---|

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C11H15N3O/c12-7-11(15)14(10-4-5-10)8-9-3-1-2-6-13-9/h1-3,6,10H,4-5,7-8,12H2 |

| Standard InChI Key | MUKQBMUXAKRJGB-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CC=CC=N2)C(=O)CN |

| Canonical SMILES | C1CC1N(CC2=CC=CC=N2)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide backbone (CH3CONH–) with two substituents on the nitrogen atom:

-

Cyclopropyl group: A three-membered hydrocarbon ring known for its angular strain and unique electronic properties.

-

Pyridin-2-ylmethyl group: A methyl-linked pyridine ring with nitrogen at the 2-position, contributing aromaticity and hydrogen-bonding capabilities.

The molecular formula is C11H14N3O, with a calculated molecular weight of 204.25 g/mol. Key structural features include:

-

Amide functional group: Facilitates hydrogen bonding and interaction with biological targets.

-

Chiral centers: The cyclopropane and pyridine substituents may introduce stereochemical complexity, though specific configurations require further study.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₃O |

| Molecular Weight | 204.25 g/mol |

| IUPAC Name | 2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide |

| Solubility (Predicted) | Moderate in polar solvents (e.g., DMSO) |

| LogP (Octanol-Water) | ~1.2 (indicating moderate lipophilicity) |

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous amides exhibit characteristic spectral signatures:

-

¹H NMR: Peaks between δ 1.0–1.5 ppm (cyclopropane protons), δ 2.8–3.5 ppm (amide NH and CH2 groups), and δ 7.0–8.5 ppm (pyridine aromatic protons) .

-

IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the acetamide core:

-

Amide bond formation: Coupling 2-aminoacetic acid with cyclopropylamine and pyridin-2-ylmethanol derivatives.

-

Reductive amination: Introducing the cyclopropyl and pyridinylmethyl groups via intermediates .

Stepwise Synthesis

A plausible route, adapted from related protocols :

-

Protection of 2-aminoacetic acid: Use tert-butoxycarbonyl (Boc) to protect the amine group.

-

Double alkylation: React Boc-protected glycine with cyclopropyl bromide and pyridin-2-ylmethyl chloride under basic conditions.

-

Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) to yield the target compound.

Table 2: Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | Boc₂O, NaOH, THF | 85% | Amine protection |

| 2 | K2CO3, DMF, 60°C | 65% | N-alkylation |

| 3 | TFA/DCM (1:1), rt | 90% | Boc deprotection |

Reactivity and Functionalization

Amide Bond Reactivity

The acetamide group participates in:

-

Hydrolysis: Under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

-

Nucleophilic substitution: Chloroacetamide analogs undergo substitution with azide or thiol nucleophiles.

Cyclopropane Ring Modifications

The strained cyclopropane ring can engage in:

-

Ring-opening reactions: With electrophiles (e.g., halogens) to form dihalogenated products.

-

[2+2] Cycloadditions: With alkenes under UV light, though steric hindrance may limit reactivity.

| Analog Structure | Target | Activity (IC₅₀/MIC) | Source |

|---|---|---|---|

| N-Cyclopropyl-2-chloroacetamide | Bacterial membranes | MIC = 8 µg/mL | |

| Pyridin-3-ylmethyl derivatives | Tyrosine kinases | IC₅₀ = 45 nM |

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric replacement: Substituting the pyridin-2-yl group with thiazole or imidazole to enhance solubility.

-

Prodrug design: Esterification of the amide group to improve bioavailability.

Toxicity and ADME Profiling

Predicted properties using in silico tools:

-

CYP450 inhibition: Moderate interaction with CYP3A4 (risk of drug-drug interactions).

-

hERG inhibition: Low risk (cardiotoxicity score: 0.23).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume